Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Acid Derivative: The amino acid derivative is synthesized by reacting 2-amino-3-methylbutanoic acid with appropriate protecting groups under controlled conditions.
Coupling Reaction: The amino acid derivative is then coupled with piperidine-1-carboxylate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group during the synthesis and later removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amino acid derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents like DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group, an amino acid derivative, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H35N3O3 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)14-9-8-10-20(11-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3 |
InChI Key |
XSNGYMXHIHQXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.